molecular formula C9H14N2OS B10935163 N-(1,3-thiazol-2-yl)hexanamide

N-(1,3-thiazol-2-yl)hexanamide

Cat. No.: B10935163
M. Wt: 198.29 g/mol
InChI Key: VGVNLODFRQPJDX-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)hexanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)hexanamide typically involves the reaction of a thiazole derivative with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-thiazol-2-yl)hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)hexanamide involves its interaction with specific molecular targets. For example, as an adenosine deaminase inhibitor, it binds to the active site of the enzyme, preventing the deamination of adenosine to inosine. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including anti-inflammatory and immunomodulatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)hexanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)hexanamide

InChI

InChI=1S/C9H14N2OS/c1-2-3-4-5-8(12)11-9-10-6-7-13-9/h6-7H,2-5H2,1H3,(H,10,11,12)

InChI Key

VGVNLODFRQPJDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=CS1

Origin of Product

United States

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